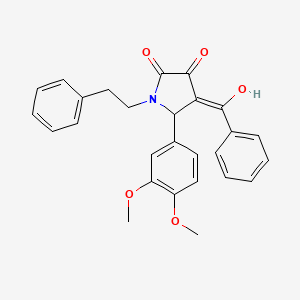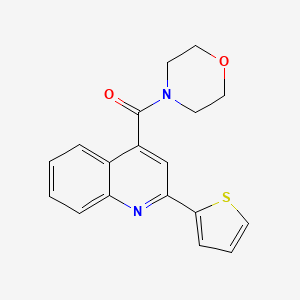![molecular formula C11H12ClN3S B5327420 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole, also known as CTDMT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA. Additionally, this compound has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial and fungal cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective treatment option for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole for lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other chemical compounds. However, one limitation of this compound is its relatively high cost compared to other chemical compounds. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several potential future directions for research on 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole. One area of research is to further investigate the mechanism of action of this compound, including its effects on specific enzymes and pathways involved in cell growth and proliferation. Additionally, more research is needed to determine the potential side effects of this compound and its long-term safety profile. Finally, this compound may have potential applications in other areas of research, such as the treatment of viral infections or autoimmune diseases.
Synthesis Methods
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiourea, followed by the cyclization of the resulting intermediate with methylhydrazine. Another method involves the reaction of 4-chlorobenzyl isothiocyanate with 4,5-dimethyl-1,2,4-triazole-3-thiol. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Other potential applications include the treatment of bacterial and fungal infections, as well as the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCOLABDCQWSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)


![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)

![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)
